molecular formula C17H13N3O6S B4580418 N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide

N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide

Cat. No. B4580418
M. Wt: 387.4 g/mol
InChI Key: VSQPMTARSUBLKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide often involves multiple steps including the reduction of nitro groups to amino groups and the coupling of these groups with different sulfonamides. For example, 4-Amino-N-(4-sulfamoylphenyl)benzamide was synthesized by reducing 4-nitro-N-(4-sulfamoylphenyl)benzamide, which was then used to synthesize novel acridine sulfonamide compounds (Ulus et al., 2013).

Molecular Structure Analysis

The molecular structure and the electronic properties of related compounds have been extensively studied using density functional theory (DFT). Such studies provide insights into the reactivity nature of molecules, including local reactivity descriptors and natural bond orbital analyses. These investigations also include analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the chemical behavior of the compounds (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Compounds structurally similar to N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide have shown a variety of chemical reactions, including those with antimicrobial and antifungal activities. These activities are attributed to the presence of nitro and sulfonamide functional groups, which are known to interact with biological targets effectively (Ertan et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be significantly influenced by the presence of specific functional groups. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide has been elucidated, showing how intramolecular and intermolecular interactions contribute to the stabilization of the crystal structure (Saeed et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be explored through various spectroscopic and computational methods. Studies on related compounds have utilized techniques like FTIR, NMR, and mass spectrometry to characterize the molecular structure and to predict the behavior of these compounds under different chemical conditions (Sarojini et al., 2013).

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Novel Acridine and Bis Acridine Sulfonamides : A study conducted by Ulus et al. (2013) involved the synthesis of 4-Amino-N-(4-sulfamoylphenyl)benzamide through the reduction of 4-nitro-N-(4-sulfamoylphenyl)benzamide. This compound was then used to synthesize novel acridine sulfonamide compounds, targeting the inhibition of the metalloenzyme carbonic anhydrase. These compounds showed significant inhibitory activity against specific isoforms of carbonic anhydrase, highlighting the potential pharmaceutical applications of derivatives of the base compound in treating conditions associated with enzyme dysregulation (Ulus et al., 2013).

Polymer Science and Material Chemistry

  • Development of Thermally Stable Polymers : Research by Mehdipour‐Ataei et al. (2004) focused on creating a novel diamine incorporating sulfone, ether, and amide structures through a multi-step synthesis process, beginning with the reaction of 4-aminophenol with 4-nitrobenzoyl chloride. This foundational work led to the development of polyimides characterized by enhanced thermal stability and diverse applications in material science, demonstrating the compound's role in advancing polymer chemistry (Mehdipour‐Ataei et al., 2004).

Antimicrobial and Anticancer Studies

  • Antimycobacterial Activity : Bakkestuen et al. (2005) synthesized 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines by N-alkylation or N-arylation of the purine, followed by Stille coupling. These compounds were screened for activity against Mycobacterium tuberculosis. The study found that certain derivatives exhibited weak to good inhibitory effects, suggesting the potential of these compounds, derived in part from the base chemical structure, in developing new antimycobacterial drugs (Bakkestuen et al., 2005).

Chemical Data and Structural Analysis

  • Molecular Structure and Docking Studies : FazilathBasha et al. (2021) conducted a detailed study on N-((4-aminophenyl)sulfonyl)benzamide, optimizing its molecular structure using density functional theory (DFT) and examining its vibrational frequency. The research explored the compound's reactivity, electronic properties, and potential bioactive nature through molecular docking analysis, indicating its possible antifungal and antiviral applications (FazilathBasha et al., 2021).

properties

IUPAC Name

N-(furan-2-yl)-4-[(4-nitrophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S/c21-17(18-16-2-1-11-26-16)12-3-5-13(6-4-12)19-27(24,25)15-9-7-14(8-10-15)20(22)23/h1-11,19H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQPMTARSUBLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-yl)-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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